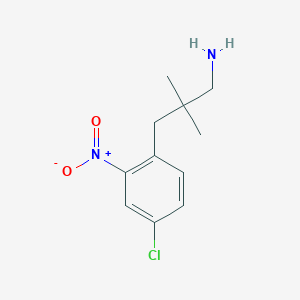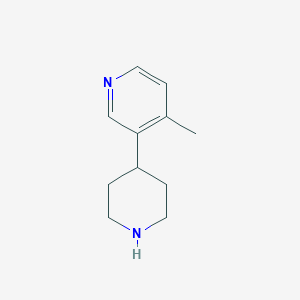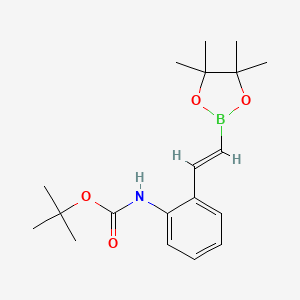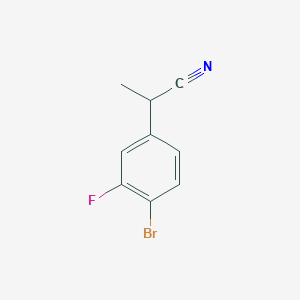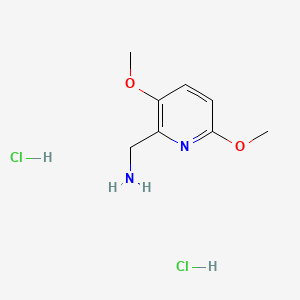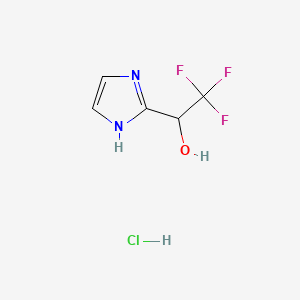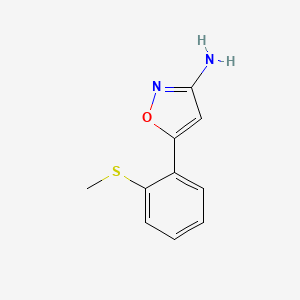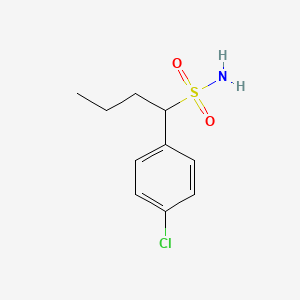![molecular formula C11H19NO B13613564 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclohexane ring and a piperidine ring
Méthodes De Préparation
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:
8,8-Dimethyl-1-azaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom and the functional groups attached.
2,8-Diazaspiro[4.5]decan-3-one:
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19NO |
|---|---|
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
8,8-dimethyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)3-5-11(6-4-10)7-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13) |
Clé InChI |
OQENIJBCSUDPEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2(CC1)CC(=O)NC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


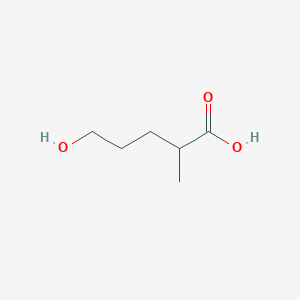
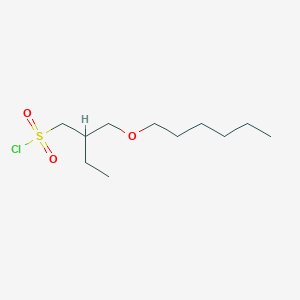
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

